Ethyl 4-(1,3-dioxan-2-YL)benzoylformate

Description

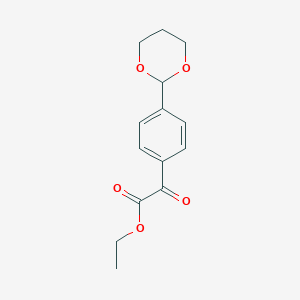

Ethyl 4-(1,3-dioxan-2-yl)benzoylformate is a substituted benzoylformate ester featuring a 1,3-dioxane ring at the para position of the aromatic ring.

Properties

IUPAC Name |

ethyl 2-[4-(1,3-dioxan-2-yl)phenyl]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-2-17-13(16)12(15)10-4-6-11(7-5-10)14-18-8-3-9-19-14/h4-7,14H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBBVPMOQRXLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)C2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(1,3-dioxan-2-yl)benzoylformate can be synthesized through the reaction of diethyl oxalate with 1,3-dioxane-2-(2-bromophenyl) under controlled conditions . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process ensures high yield and purity of the compound, which is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 4-(1,3-dioxan-2-yl)benzoylformate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(1,3-dioxan-2-yl)benzoylformate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3-dioxan-2-yl)benzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

Ethyl Benzoylformate (Parent Compound)

Molecular Formula : C₁₁H₁₀O₄

Molecular Weight : 206.19 g/mol

Key Features :

Ethyl 4-(1,3-Dioxan-2-YL)-3-Fluorobenzoylformate

Molecular Formula : C₁₄H₁₅FO₅

Molecular Weight : 282.27 g/mol

Key Features :

- Combines a 1,3-dioxane ring (electron-donating, steric bulk) and a 3-fluoro substituent (electron-withdrawing).

- Physicochemical Impact : The dioxane ring likely enhances solubility in polar solvents, while fluorine may stabilize the carbonyl group.

- Applications : Listed as a research chemical with 97% purity, available in small quantities .

Ethyl 4-Dimethylaminobenzoylformate

Molecular Formula: C₁₂H₁₅NO₄ Molecular Weight: 237.25 g/mol Key Features:

Ethyl 4-Thiomethylbenzoylformate

Molecular Formula : C₁₁H₁₀O₃S

Molecular Weight : 222.26 g/mol

Key Features :

Data Table: Structural and Functional Comparison

*Exact data unavailable in provided evidence.

Research Findings and Mechanistic Insights

Asymmetric Reduction

- Ethyl benzoylformate undergoes asymmetric reduction using chiral NADH models to achieve >50% enantiomeric excess (ee), while electron-withdrawing substituents (e.g., nitro groups) further enhance selectivity .

- Substituted analogs like ethyl 4-dimethylaminobenzoylformate and ethyl thiophene-2-glyoxylate show comparable or superior ee values, highlighting the role of electronic modulation .

Catalytic Hydrogen Transfer

Enzyme Substrate Specificity

Biological Activity

Ethyl 4-(1,3-dioxan-2-YL)benzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological effects, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound possesses a unique structural framework that includes a benzoyl moiety and a dioxane ring. This structure may contribute to its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those catalyzing ester hydrolysis.

- Receptor Binding : It may bind to specific receptors, modulating their activity and leading to various biological effects.

- Influence on Metabolic Pathways : The compound can affect pathways related to ester and hydroxyl group transformations, impacting cellular metabolism.

Biological Activity

Research has shown that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Antioxidant Properties : The compound's structure may confer antioxidant capabilities, protecting cells from oxidative stress.

- Anti-inflammatory Effects : There is evidence indicating that it may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study evaluated the compound against common bacterial strains, demonstrating significant inhibition at concentrations as low as 50 µg/mL. This suggests its potential as a therapeutic agent in treating bacterial infections.

-

Antioxidant Activity :

- In vitro assays showed that the compound reduced reactive oxygen species (ROS) levels by approximately 30% compared to control groups, indicating its potential as an antioxidant agent.

-

Anti-inflammatory Mechanism :

- Research indicated that this compound could downregulate the expression of COX-2 in human cell lines, which is a critical enzyme in the inflammatory pathway.

Data Tables

| Biological Activity | Assay Method | Concentration Tested | Result |

|---|---|---|---|

| Antimicrobial | Agar diffusion method | 50 µg/mL | Significant inhibition |

| Antioxidant | DPPH radical scavenging assay | 100 µM | 30% ROS reduction |

| Anti-inflammatory | COX-2 expression assay | Varies | Downregulation observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.